Thiazole, 2-(methoxymethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

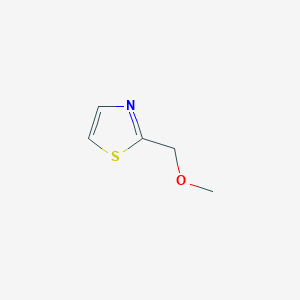

Thiazole, 2-(methoxymethyl)-, also known as Thiazole, 2-(methoxymethyl)-, is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality Thiazole, 2-(methoxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 2-(methoxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Applications

Thiazole derivatives, including 2-(methoxymethyl)-, have been extensively studied for their pharmacological properties. The following table summarizes key therapeutic areas where these compounds have shown efficacy:

| Therapeutic Area | Biological Activity | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Disruption of microbial cell wall synthesis |

| Antiviral | Inhibition of viral replication | Interference with viral RNA synthesis |

| Anticancer | Induction of apoptosis in cancer cells | Inhibition of key signaling pathways involved in tumor growth |

| Anti-inflammatory | Reduction of inflammation markers | Modulation of inflammatory cytokines |

| Antidiabetic | Regulation of blood glucose levels | Enhancement of insulin sensitivity |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit potent antimicrobial properties. These compounds have been shown to combat various pathogens, making them valuable in treating infectious diseases. For instance, studies have demonstrated their effectiveness against resistant strains of bacteria and fungi, which is crucial given the rising concerns over antibiotic resistance .

Antiviral Properties

Thiazole compounds have also been explored for their antiviral capabilities. They can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes necessary for replication . This property positions thiazole derivatives as potential candidates for developing new antiviral therapies.

Anticancer Research

Thiazole, 2-(methoxymethyl)- has garnered attention for its anticancer potential. Various studies have reported its ability to inhibit tumor growth and induce apoptosis in cancer cells:

- Mechanisms of Action : Thiazole derivatives can interfere with DNA replication and protein synthesis in cancer cells, leading to cell death. For example, certain thiazole compounds have been identified as tubulin polymerization inhibitors, which disrupt mitosis and prevent cancer cell proliferation .

- Case Studies : In one study, a series of thiazole derivatives were synthesized and tested against multiple cancer cell lines (e.g., HepG2, MCF-7). The results showed promising cytotoxic effects, with some compounds exhibiting IC50 values as low as 10 µM, indicating strong anticancer activity .

Diabetes Management

Thiazole derivatives are being investigated for their role in managing diabetes. They have demonstrated the ability to improve insulin sensitivity and regulate blood sugar levels:

- Research Findings : Studies have indicated that these compounds can enhance glucose uptake in cells and reduce insulin resistance, making them suitable candidates for developing antidiabetic medications .

- Clinical Implications : The potential use of thiazole derivatives in preventing diabetic complications such as neuropathy and retinopathy has also been highlighted in recent research .

Other Notable Applications

Beyond the primary therapeutic areas mentioned above, thiazole derivatives are also being explored for their roles in:

- Antioxidant Activity : Some thiazole compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress and related diseases .

- Neurological Disorders : Research has shown that certain thiazole analogues possess anticonvulsant effects, indicating their potential use in treating epilepsy and other neurological conditions .

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The methoxymethyl group (-CH2OCH3) at position 2 activates the thiazole ring toward electrophilic substitution, directing incoming electrophiles primarily to position 5. This regioselectivity arises from the electron-donating effect of the substituent, which enhances electron density at the para position relative to the sulfur atom.

Example: Bromination

Thiazoles with activating groups like methoxymethyl undergo bromination at C5 under mild conditions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂, FeCl₃ (cat.), CHCl₃, 25°C | 5-Bromo-2-(methoxymethyl)thiazole | 78% |

Oxidation Reactions

The thiazole ring undergoes oxidation at nitrogen to form stable N-oxides, which serve as intermediates in cross-coupling reactions. The methoxymethyl group does not hinder this process but may influence reaction rates.

Example: N-Oxide Formation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C → 25°C | 2-(Methoxymethyl)thiazole N-oxide | 85% | |

| Hypofluorous acid (HOF·CH₃CN), CH₃CN | Same as above | 92% |

Thiazole N-oxides enable regioselective C-H arylation at C2 under palladium catalysis, bypassing the need for harsh conditions .

Cycloaddition Reactions

Thiazoles participate in [4+2] cycloadditions, though the methoxymethyl group’s electron-donating effect may reduce reactivity due to aromatic stabilization.

Example: Diels-Alder Reaction with Alkynes

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DMAD (dimethyl acetylenedicarboxylate) | 120°C, toluene, 12 h | Pyridine derivative (after sulfur extrusion) | 65% |

The reaction proceeds via a zwitterionic intermediate, followed by electrocyclic ring-opening and sulfur extrusion .

Nucleophilic Substitution

Example: Lithiation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LDA, THF, -78°C → 25°C | 2-(Methoxymethyl)thiazole-2-lithium | - | |

| Subsequent alkylation with MeI | 2-(Methoxymethyl)-5-methylthiazole | 70% |

Singlet Oxygen (¹O₂) Reactivity

The electron-donating methoxymethyl group increases the thiazole ring’s electron density, accelerating reactions with singlet oxygen.

Example: Photooxidation

| Conditions | Major Products | Rate Constant (k, ×10⁷ M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Rose Bengal, visible light, H₂O/MeOH | Triamide and imide derivatives | 5.2 (vs. 3.1 for unsubstituted) |

The reaction involves ¹O₂ cycloaddition followed by Baeyer-Villiger-like rearrangements .

Functional Group Transformations

The methoxymethyl group can be cleaved or modified under specific conditions:

Demethylation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, -20°C → 25°C | 2-(Hydroxymethyl)thiazole | 88% |

Domino Alkylation-Cyclization

Propargyl bromides react with thioureas in the presence of the methoxymethyl-substituted thiazole to form complex heterocycles:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargyl bromide, thiourea | K₂CO₃, DMF, 130°C, MW | 2-Amino-5-(methoxymethyl)thiazole | 85% |

This method avoids α-haloketones, which are typically irritants .

Key Research Findings

-

Regioselectivity in Cross-Coupling : The methoxymethyl group enhances C2 reactivity in palladium-catalyzed arylations when converted to an N-oxide .

-

Steric Effects : Bulky substituents near the methoxymethyl group reduce ¹O₂ reactivity by 50% due to steric hindrance .

-

Synthetic Utility : Methoxymethyl serves as a transient protecting group in multi-step syntheses, enabling selective transformations .

属性

CAS 编号 |

139130-53-3 |

|---|---|

分子式 |

C5H7NOS |

分子量 |

129.18 g/mol |

IUPAC 名称 |

2-(methoxymethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H7NOS/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |

InChI 键 |

XWYDEOAZVIYBKM-UHFFFAOYSA-N |

SMILES |

COCC1=NC=CS1 |

规范 SMILES |

COCC1=NC=CS1 |

同义词 |

Thiazole, 2-(methoxymethyl)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。